8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C19H24F3NO2S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14798467 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antiviral Activity
A series of 1-thia-4-azaspiro[4.5]decan-3-ones, similar in structure to the queried compound, have been synthesized and evaluated for their antiviral properties. These compounds have shown promising activity against human coronavirus 229E, with one derivative exhibiting an EC50 value of 5.5 µM, highlighting their potential as antiviral agents. This research underscores the versatility of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold for antiviral drug development, particularly against coronaviruses (Çağla Begüm Apaydın et al., 2019).
Antitubercular Drug Candidate
Another study focused on a structurally related compound, investigating its potential as an antitubercular drug candidate. The research highlighted the importance of the structural configuration and elucidated the compound's behavior under various conditions, contributing valuable insights into the design and synthesis of new antitubercular agents (A. Richter et al., 2022).
Novel Synthetic Methods
The development of novel synthetic methods for producing related compounds has also been reported. For instance, copper-mediated intramolecular trifluoromethylation techniques have facilitated the construction of trifluoromethylated 1-azaspiro[4.5]decanes, demonstrating excellent regioselectivity and diastereoselectivity. Such advancements not only expand the toolkit for synthesizing spirocyclic compounds but also open new avenues for exploring their applications in various fields of research (Guifang Han et al., 2014).
Conformational Analysis
Research into the conformational analysis of spirocyclic compounds, including studies on spirolactams as conformationally restricted pseudopeptides, has provided insights into their structural characteristics. Such investigations can inform the design of compounds with specific biological activities, offering a foundation for developing new therapeutic agents (M. Fernandez et al., 2002).
Properties
IUPAC Name |
8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO2S/c1-17(2,3)13-8-10-18(11-9-13)23(16(24)12-26-18)14-4-6-15(7-5-14)25-19(20,21)22/h4-7,13H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQDSNFJVPKLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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